molecular formula C21H25N5O3 B2814174 8-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878731-93-2

8-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2814174
CAS No.: 878731-93-2
M. Wt: 395.463
InChI Key: GSKBNCDDVGFGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines, alkyl halides, and purine derivatives. The key steps in the synthesis may involve:

    Nucleophilic substitution: Reaction of 2,3-dimethylaniline with an appropriate alkyl halide to introduce the 2-methoxyethyl group.

    Cyclization: Formation of the purino[7,8-a]imidazole core through cyclization reactions, often involving condensation with formamide or similar reagents.

    Methylation: Introduction of methyl groups at specific positions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigating its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 8-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved could include:

    Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

    DNA/RNA interaction: Binding to nucleic acids, affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,3-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurine
  • 6-(2,3-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylimidazole

Uniqueness

8-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern and the presence of both purine and imidazole rings. This structural complexity may confer distinct biological activities and physicochemical properties compared to similar compounds.

Properties

IUPAC Name

6-(2,3-dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-12-8-7-9-16(13(12)2)25-14(3)15(4)26-17-18(22-20(25)26)23(5)21(28)24(19(17)27)10-11-29-6/h7-9H,10-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKBNCDDVGFGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.